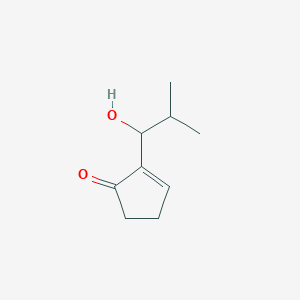
2,6-Bis(2-methoxyphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of a central phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)phenol typically involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxyphenyl groups at the 2 and 6 positions of the phenol ring. One common method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide is reacted with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,6-Bis(2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-methoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. It primarily acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2,6-Bis(2-methoxyphenyl)phenol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler phenolic compounds. This structural feature allows it to have a broader range of applications and improved efficacy in various fields.
Propiedades
Número CAS |
205869-76-7 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2,6-bis(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H18O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13,21H,1-2H3 |
Clave InChI |
CZKLOQMAWZHZEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
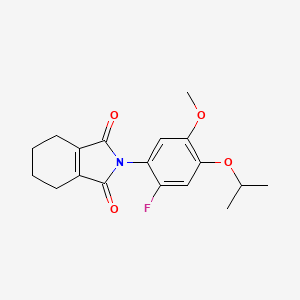
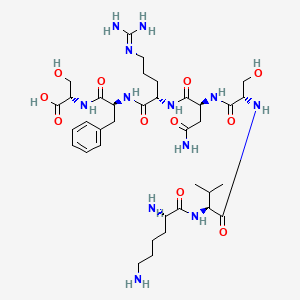
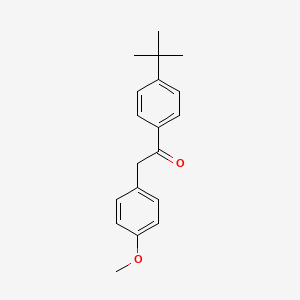
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)

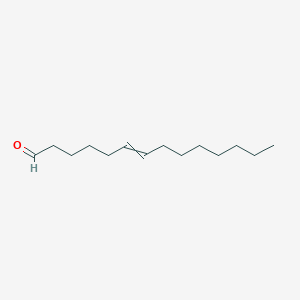
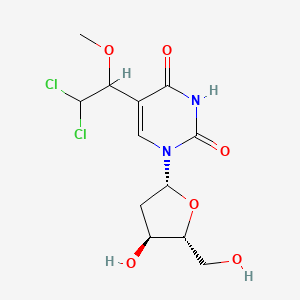

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
